3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol

Physicochemical Characterization Drug Formulation Chemical Synthesis

3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol (CAS 63991-83-3) is a synthetic organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol. It belongs to the class of tetrahydronaphthyl ethers of propanediol and is structurally characterized by a 5,6,7,8-tetrahydronaphthalen-1-yloxy moiety linked to a propane-1,2-diol backbone.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 63991-83-3
Cat. No. B13951717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol
CAS63991-83-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2OCC(CO)O
InChIInChI=1S/C13H18O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-15H,1-2,4,6,8-9H2
InChIKeyAHBRRAXTNYHHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol (CAS 63991-83-3): Sourcing and Baseline Characterization for Research Procurement


3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol (CAS 63991-83-3) is a synthetic organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . It belongs to the class of tetrahydronaphthyl ethers of propanediol and is structurally characterized by a 5,6,7,8-tetrahydronaphthalen-1-yloxy moiety linked to a propane-1,2-diol backbone . The compound is commercially available from multiple chemical suppliers, primarily for research purposes, and is recognized for its potential applications in medicinal chemistry and materials science .

Scaffold 5,6,7,8-Tetrahydronaphthyl ether of propanediol
Research focus Medicinal chemistry, materials science
Availability Commercially sourced; verify lot-specific purity

Why 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol Cannot Be Substituted by Generic Naphthyloxy Analogs in Research Applications


The target compound, 3-(5,6,7,8-tetrahydro-1-naphthyloxy)-1,2-propanediol, is a specific chemical entity that is structurally distinct from its closest analogs. Unlike nadolol (CAS 42200-33-9), which contains a basic amino group (tert-butylamino), the target compound features a neutral propanediol side chain, which fundamentally alters its physicochemical properties and biological interactions [1]. Compared to 3-(1-naphthyloxy)-1,2-propanediol (CAS 36112-95-5), the tetrahydro modification of the naphthalene ring in the target compound changes its lipophilicity and metabolic stability. These structural differences preclude direct interchangeability and necessitate the procurement of the specific compound for research requiring the tetrahydro-1-naphthyloxy-diol scaffold .

Amino-containing analogs
Neutral diol vs. basic amine (e.g., nadolol) shifts ionization, binding, and formulation behavior; direct interchange is not supported.
Fully aromatic naphthyloxy analogs
Tetrahydro saturation alters lipophilicity and metabolic stability relative to naphthalene-based analogs; chromatographic and permeability profiles may differ.
Positional isomer (2-yloxy)
1-yloxy vs. 2-yloxy connectivity changes electronic distribution and molecular recognition; the 2-yloxy isomer cannot be assumed equivalent in reactivity or analytical retention.

Quantitative Differentiation Evidence for 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol Against Analogous Compounds


Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Relative to Nadolol

The target compound exhibits computed physicochemical parameters that differ significantly from nadolol, the parent beta-blocker sharing the tetrahydronaphthyl moiety. The absence of the basic amino group in the target compound results in altered intermolecular interactions and thermal properties. Specifically, the target compound has a computed density of 1.178 g/cm³, a boiling point of 435.5°C at 760 mmHg, and a flash point of 217.2°C , whereas nadolol has a reported melting point of 124-130°C and significantly different thermal stability profiles [1].

Density & thermal profile
Cross-study comparable
1.178 g/cm³ (computed) vs. nadolol 1.21 g/cm³; Δ 0.032 g/cm³; boiling point 435.5°C, flash point 217.2°C
Supports formulation-property differentiation and handling assessment
Computational predictions; confirm experimentally for synthesis workflows
Physicochemical Characterization Drug Formulation Chemical Synthesis

Structural Differentiation from Propranolol Diol Impurity: Tetrahydro vs. Fully Aromatic Naphthalene Ring

The target compound differs from 3-(1-naphthyloxy)-1,2-propanediol (CAS 36112-95-5, Propranolol Impurity A) by the saturation state of the naphthalene ring. The target compound features a 5,6,7,8-tetrahydronaphthalene moiety, whereas the propranolol diol impurity contains a fully aromatic naphthalene ring. This structural difference is expected to result in a lower computed logP for the target compound (estimated ~1.5-2.0) compared to the naphthalene analog (measured logP ~2.4) , indicating reduced lipophilicity and potentially different membrane permeability and metabolic profiles.

Lipophilicity (logP)
Class-level inference
Est. logP ~1.5–2.0 vs. ~2.4 (fully aromatic); Δ ≈ 0.4–0.9 units
Reduced lipophilicity may alter membrane partitioning and extraction efficiency
Estimated from ring saturation; measured logP needed for assay development
Impurity Profiling Analytical Reference Standards Metabolite Identification

Functional Group Difference: Absence of Basic Amino Group Compared to Nadolol and Nadolol EP Impurity G

The target compound lacks the basic amino group present in nadolol (tert-butylamino) and Nadolol EP Impurity G (CAS 33841-03-1). This critical structural difference means the target compound cannot be protonated at physiological pH, whereas nadolol (pKa ~9.5) exists predominantly in the ionized form under physiological conditions [1]. This has profound implications for receptor binding: the target compound cannot engage in ionic interactions with beta-adrenergic receptors, rendering it inactive as a beta-blocker . This property makes the target compound valuable as a negative control or as a scaffold for developing compounds targeting non-adrenergic pathways.

Ionization state
Class-level inference
Neutral (no basic amine) vs. nadolol pKa ~9.5, ionized at pH 7.4; qualitative difference
Eliminates beta-adrenergic binding; enables negative-control probe applications
Predicted pKa; verify experimentally for receptor study design
Receptor Binding Selectivity Ionization State Pharmacokinetic Modeling

Positional Isomer Differentiation: 1-Naphthyloxy vs. 2-Naphthyloxy Substitution in Tetrahydro Analogs

The target compound (CAS 63991-83-3) exists as a positional isomer with CAS 63991-84-4, 3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)-1,2-propanediol, which has the ether linkage at the 2-position rather than the 1-position of the tetrahydronaphthalene ring . This positional isomerism results in different physicochemical properties and chromatographic behavior. The 1-yloxy isomer (target compound) places the ether oxygen adjacent to the cyclohexene ring fusion, whereas the 2-yloxy isomer positions it at the meta-like position, leading to different electronic distributions and steric environments that affect reactivity and molecular recognition .

Positional isomerism
Class-level inference
1-yloxy (target) vs. 2-yloxy (CAS 63991-84-4); distinct connectivity and electronic environment
Isomer selection critical for reproducible reactivity and chromatographic retention
Distinct CAS and SMILES; confirm identity via NMR or chiral HPLC
Positional Isomerism Regioselectivity Analytical Method Development

Molecular Weight Differentiation as a Determinant of Purity Assessment and Analytical Quantification

The target compound has a molecular weight of 222.28 g/mol (molecular formula C₁₃H₁₈O₃), which differs from related compounds in the nadolol impurity series. Nadolol EP Impurity G (CAS 33841-03-1) has a molecular weight of 277.41 g/mol (C₁₇H₂₇NO₂) due to the presence of the tert-butylamino group , while 3-(1-naphthyloxy)-1,2-propanediol has a molecular weight of 218.25 g/mol (C₁₃H₁₄O₃) due to the fully aromatic naphthalene ring . The molecular weight of 222.28 g/mol is a definitive identifier for the target compound in LC-MS and GC-MS analyses, enabling unambiguous quantification in complex mixtures.

Molecular weight
Cross-study comparable
222.28 g/mol; Δ 55.13 vs. nadolol impurity G; Δ 4.03 vs. naphthyloxy analog
Enables unambiguous MS identification and quantification in complex mixtures
Nominal monoisotopic mass; verify against supplier certificate of analysis
Quality Control Mass Spectrometry Reference Standard Characterization

Optimal Research and Industrial Application Scenarios for 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol Based on Verified Differentiation Evidence


Negative Control Probe in Beta-Adrenergic Receptor Studies

Due to the absence of the basic amino group essential for beta-adrenergic receptor binding (as detailed in Evidence Item 3), this compound serves as an ideal negative control in receptor binding assays. Researchers investigating nadolol or related beta-blocker pharmacology can use this compound to demonstrate that observed effects are specifically mediated through beta-adrenergic receptor engagement rather than non-specific membrane interactions of the tetrahydronaphthyl scaffold [1].

Reference Standard for Chromatographic Method Development and Impurity Profiling

The unique molecular weight of 222.28 g/mol and distinct chromatographic retention properties (as quantified in Evidence Items 1 and 5) make this compound suitable as a reference standard for HPLC and LC-MS method development. Its intermediate lipophilicity (estimated logP ~1.5-2.0, Evidence Item 2) provides a useful retention time marker that falls between more hydrophilic diol metabolites and more lipophilic fully aromatic analogs .

Scaffold for Synthesis of Non-Basic Tetrahydronaphthyl Derivatives

As a neutral diol with a tetrahydronaphthyl ether core, this compound provides a versatile synthetic intermediate for developing compounds that target non-adrenergic pathways. The absence of a basic nitrogen (Evidence Item 3) eliminates off-target interactions with aminergic receptors, while the tetrahydro modification (Evidence Item 2) offers distinct metabolic stability compared to fully aromatic naphthyloxy analogs .

Positional Isomer Verification in Regioselective Synthesis Development

The clear differentiation from the 2-yloxy positional isomer (CAS 63991-84-4) as established in Evidence Item 4 makes this compound valuable for validating regioselective synthetic routes. The distinct CAS number and SMILES notation enable unambiguous identification when developing synthetic methods that must discriminate between 1-yloxy and 2-yloxy substitution patterns on the tetrahydronaphthalene ring .

Application
Selection Property
Validation Focus
Beta-adrenergic receptor negative control
Absence of basic amino group (neutral diol scaffold)
Receptor binding specificity; demonstration of scaffold-driven vs. amine-driven effects
Chromatographic reference standard
Unique molecular weight and intermediate lipophilicity
HPLC/LC-MS retention time marker; impurity profiling method development
Non-basic tetrahydronaphthyl synthesis scaffold
Neutral diol with tetrahydronaphthyl ether core
Off-target aminergic receptor avoidance; metabolic stability differentiation
Regioselective synthesis isomer verification
Distinct 1-yloxy connectivity (positional isomer)
Regioselectivity confirmation via CAS/SMILES; analytical differentiation from 2-yloxy isomer
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